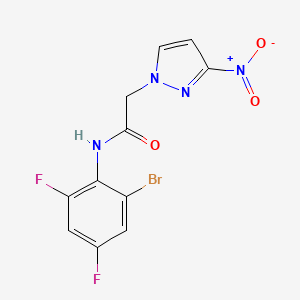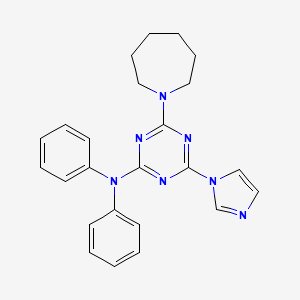![molecular formula C23H26ClF3N2O4S B11498938 4-chloro-N-[1-cyclohexyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11498938.png)
4-chloro-N-[1-cyclohexyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-[1-CYCLOHEXYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a trifluoromethyl group, and a benzene sulfonamide moiety
Preparation Methods
The synthesis of 4-CHLORO-N-[1-CYCLOHEXYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the indole ring, the introduction of the trifluoromethyl group, and the attachment of the benzene sulfonamide. The synthetic route typically starts with the preparation of the indole intermediate, followed by the introduction of the cyclohexyl and trifluoromethyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonamide groups, using common reagents such as halides and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-CHLORO-N-[1-CYCLOHEXYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the sulfonamide moiety play crucial roles in its binding affinity and specificity. The pathways involved in its action are currently under investigation, with studies focusing on its effects at the molecular and cellular levels.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and sulfonamides, such as:
- 4-CHLORO-N-[1-CYCLOHEXYL-6,6-DIMETHYL-2,4-DIOXO-3-(METHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE
- 4-CHLORO-N-[1-CYCLOHEXYL-6,6-DIMETHYL-2,4-DIOXO-3-(FLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE These compounds share structural similarities but differ in their functional groups, which can affect their chemical properties and biological activities. The uniqueness of 4-CHLORO-N-[1-CYCLOHEXYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26ClF3N2O4S |
|---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
4-chloro-N-[1-cyclohexyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H26ClF3N2O4S/c1-21(2)12-17-19(18(30)13-21)22(23(25,26)27,20(31)29(17)15-6-4-3-5-7-15)28-34(32,33)16-10-8-14(24)9-11-16/h8-11,15,28H,3-7,12-13H2,1-2H3 |
InChI Key |
GUPYPJJFNCPJPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2C3CCCCC3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11498855.png)
![3-(2-methoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11498860.png)
![1-[4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B11498861.png)
![2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11498866.png)
![1-[3-(2-methylphenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11498870.png)
![4-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11498878.png)
![methyl 2-methyl-5-oxo-4-(trifluoromethyl)-4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11498885.png)

![2'-amino-1'-(5-bromopyridin-2-yl)-5-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11498906.png)
![7-Allyl-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11498907.png)
![3'-(2-methoxyphenyl)-1-(3-nitrobenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11498916.png)

![Ethyl 4-{3-methoxy-4-[2-oxo-2-(phenylamino)ethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11498925.png)
![Ethyl [2-(4-{[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]sulfamoyl}phenyl)ethyl]carbamate](/img/structure/B11498942.png)
